molecular formula C23H17N3O4 B12454516 3-{[3-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]carbamoyl}phenyl acetate

3-{[3-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]carbamoyl}phenyl acetate

Cat. No.: B12454516
M. Wt: 399.4 g/mol
InChI Key: HMABYIAGFOJXEX-UHFFFAOYSA-N
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Description

3-{[3-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]carbamoyl}phenyl acetate is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]carbamoyl}phenyl acetate typically involves multiple steps:

    Cyclization of Benzophenone Hydrazide: The initial step involves the cyclization of benzophenone hydrazide to form the oxadiazole ring. This is achieved by reacting benzophenone hydrazide with an appropriate reagent under acidic or basic conditions.

    Nucleophilic Alkylation: The oxadiazole intermediate is then subjected to nucleophilic alkylation to introduce the phenyl group at the 5-position of the oxadiazole ring.

    Formation of Carbamoyl Derivative: The next step involves the formation of the carbamoyl derivative by reacting the oxadiazole intermediate with an isocyanate.

    Acetylation: Finally, the compound is acetylated to form the acetate ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

3-{[3-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]carbamoyl}phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the phenyl rings.

Mechanism of Action

The mechanism of action of 3-{[3-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]carbamoyl}phenyl acetate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it has been shown to inhibit the epidermal growth factor receptor (EGFR) in cancer cells, leading to reduced cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)propanoic acid
  • 3-(5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)propanoic acid
  • 3-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid

Uniqueness

3-{[3-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]carbamoyl}phenyl acetate is unique due to its specific structural features, which confer distinct electronic and photophysical properties. These properties make it particularly suitable for applications in organic electronics and medicinal chemistry.

Properties

Molecular Formula

C23H17N3O4

Molecular Weight

399.4 g/mol

IUPAC Name

[3-[[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]carbamoyl]phenyl] acetate

InChI

InChI=1S/C23H17N3O4/c1-15(27)29-20-12-6-9-17(14-20)21(28)24-19-11-5-10-18(13-19)23-26-25-22(30-23)16-7-3-2-4-8-16/h2-14H,1H3,(H,24,28)

InChI Key

HMABYIAGFOJXEX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(O3)C4=CC=CC=C4

Origin of Product

United States

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